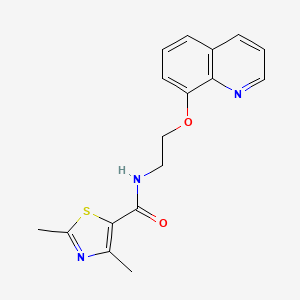
2,4-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactive Alkaloids from Quinoline and Quinazoline Classes
Quinoline and quinazoline alkaloids are of great interest due to their diverse bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory effects. Research has shown that over 200 molecules from these classes exhibit a broad range of biological activities. This extensive bioactivity spectrum suggests potential applications in drug discovery and development processes, specifically in searching for new therapeutics across various disease states (Shang et al., 2018).
Optical Sensors and Electroluminescent Materials
Quinoline and quinazoline derivatives have been employed as recognition units in the synthesis of optical sensors and in the development of electroluminescent materials. Their capability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes, indicating their applications in analytical chemistry and materials science. This aspect underscores the utility of such compounds in developing advanced materials for optical and electronic applications (Jindal & Kaur, 2021); (Lipunova et al., 2018).
Anticancer Applications
Quinazoline-4(3H)-ones and their derivatives, closely related to quinolines, have been extensively studied for their biological activities, including anticancer properties. The stability and structural diversity of the quinazolinone nucleus allow for the introduction of bioactive moieties, creating potential medicinal agents. This highlights the role of quinoline derivatives in the ongoing search for new anticancer drugs (Tiwary et al., 2016).
Corrosion Inhibition
Quinoline derivatives have also been recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to the high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly relevant in industrial applications, where the prevention of corrosion is critical (Verma et al., 2020).
作用機序
Target of Action
Thiazole derivatives have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . Quinoline derivatives, another component of the compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Thiazole and quinoline derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antiviral, and anticancer activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of the compound.
Result of Action
Thiazole and quinoline derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
特性
IUPAC Name |
2,4-dimethyl-N-(2-quinolin-8-yloxyethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-16(23-12(2)20-11)17(21)19-9-10-22-14-7-3-5-13-6-4-8-18-15(13)14/h3-8H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVJWTBJGAHPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)
![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3015332.png)
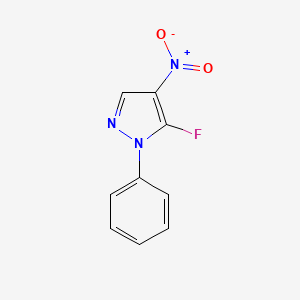
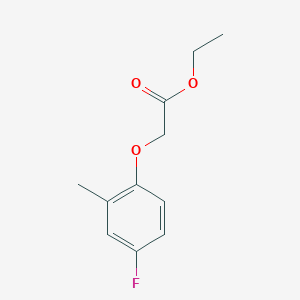
![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3015339.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)
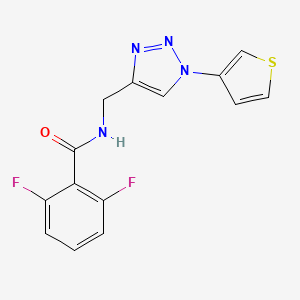
![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)
![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B3015348.png)
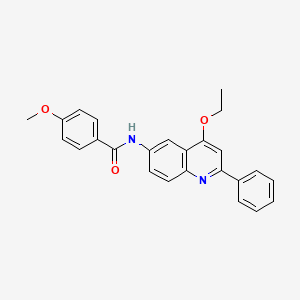
![(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3015351.png)
